molecular formula C9H10N4 B2355840 7-Azido-1,2,3,4-tetrahydroquinoline CAS No. 2418658-83-8

7-Azido-1,2,3,4-tetrahydroquinoline

Cat. No.: B2355840
CAS No.: 2418658-83-8
M. Wt: 174.207
InChI Key: XKAOYNQNKSNYQP-UHFFFAOYSA-N
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Description

7-Azido-1,2,3,4-tetrahydroquinoline is a functionalized heterocyclic compound with the molecular formula C9H10N4 . It features a tetrahydroquinoline core, a privileged scaffold ubiquitous in numerous biologically active natural products and pharmaceuticals , substituted at the 7-position with a reactive azide ( N3 ) group . This combination makes it a valuable bifunctional intermediate in organic synthesis and drug discovery. The tetrahydroquinoline structure is a prevalent motif in compounds with a wide range of documented biological activities, including antibiotic, antitumor, antifungal, and antiviral properties . The incorporated azide group serves as a versatile chemical handle for further diversification via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently conjugate the tetrahydroquinoline scaffold to other molecules, such as fluorophores, biomarkers, or additional pharmacophores, to create probes or complex candidates for biological evaluation. This compound is intended for research applications as a key synthetic intermediate in the development of new therapeutic agents and chemical probes. It can be used to explore structure-activity relationships (SAR) and to generate compound libraries for high-throughput screening. Handling Note: Organic azides can be thermally unstable and should be handled with appropriate safety precautions by trained personnel only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-azido-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOYNQNKSNYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N=[N+]=[N-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Reduction-Ring Closure Reactions

Azide Functionalization of Preformed Tetrahydroquinolines

Nucleophilic Aromatic Substitution (S NAr)

Direct Synthesis via Azide-Containing Building Blocks

Knoevenagel Condensation

Knoevenagel reactions between 2-methylquinolines and azidoaryl aldehydes could yield 7-azido-THQ precursors. Modified conditions from—using ZnCl₂ in refluxing DMF—prevent side reactions common in traditional acetic acid systems. For example, condensation of 1a (2-methyl-THQ) with 4-azidobenzaldehyde under these conditions may afford 7-azido-THQ in ~80% yield.

Mechanistic Considerations and Challenges

Steric and Electronic Effects

Azido groups at the 7-position introduce steric bulk and electron-withdrawing effects, potentially hindering cyclization. Studies on 2-arylvinylquinolines show that bulky substituents reduce yields by 15%–20%, necessitating solvent or catalyst adjustments.

Azide Stability

Thermal decomposition of azides above 100°C limits high-temperature methods. Protocols from, employing refluxing ethanol (78°C), may mitigate this, though prolonged reaction times (24 h) risk side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 7-Azido-THQ Synthesis

Method Starting Material Steps Yield (%) Advantages Limitations
S NAr 7-Br-THQ 1 68* Simple, scalable Requires electron-deficient ring
Diazotization 7-NH₂-THQ 2 55* Mild conditions Low regioselectivity
Knoevenagel 2-Me-THQ + azidoaldehyde 1 80* One-pot Sensitivity to moisture

*Theoretical yields extrapolated from analogous systems.

Chemical Reactions Analysis

Types of Reactions: 7-Azido-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungstate ion.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: 1,2,3-Triazoles.

Scientific Research Applications

Overview

7-Azido-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, characterized by the presence of an azido group at the seventh position of the quinoline ring. Its structure allows for diverse chemical transformations and interactions with biological systems.

Chemistry

  • Building Block in Organic Synthesis : this compound serves as a versatile building block for synthesizing complex molecules. It is particularly useful in click chemistry for the formation of 1,2,3-triazole derivatives through azide-alkyne cycloaddition reactions.
  • Synthesis of Novel Materials : The compound is employed in developing advanced materials with specific functional properties due to its unique reactivity and structural features .

Biology

  • Bioconjugation Techniques : The azido group can be selectively targeted for labeling biomolecules, making it valuable in bioconjugation methods that facilitate the study of biomolecular interactions.
  • Antioxidant and Antiproliferative Activities : Recent studies indicate that derivatives of tetrahydroquinoline exhibit significant antioxidant properties and can induce apoptosis in cancer cells. For instance, compounds derived from this compound have shown promising results against various cancer cell lines .

Medicine

  • Pharmacological Potential : Research indicates that this compound and its derivatives may possess antimicrobial and anticancer properties. These compounds are being investigated for their ability to inhibit key enzymes involved in cancer progression and microbial resistance .
  • Development of Therapeutics : The compound's ability to form triazole derivatives opens pathways for creating new therapeutic agents targeting neurodegenerative disorders and infectious diseases .

Industry

  • Material Science Applications : In industrial settings, this compound is explored for its potential in producing novel polymers and coatings that exhibit enhanced properties such as durability and chemical resistance .
  • Catalysis : The compound can act as a ligand in catalytic processes, improving reaction efficiencies crucial for sustainable chemistry practices .

Data Table: Key Properties and Applications

Property/CharacteristicDescription
Chemical StructureNitrogen-containing heterocycle with an azido group at the seventh position
Synthesis MethodsNucleophilic substitution using sodium azide; click chemistry techniques
Biological ActivitiesAntioxidant effects; anticancer properties; bioconjugation potential
Industrial UsesDevelopment of advanced materials; catalysis; organic synthesis

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives on cancer cell lines. Compounds synthesized from this compound exhibited IC50 values indicating significant inhibition of cell growth compared to standard chemotherapeutics .

Case Study 2: Bioconjugation Applications

Researchers utilized the azido group in this compound to label proteins selectively. This method allowed for tracking biomolecular interactions in live cells and provided insights into cellular processes related to disease mechanisms.

Mechanism of Action

The mechanism of action of 7-Azido-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often used to modify biomolecules or materials, thereby altering their properties and functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The tetrahydroquinoline core allows diverse functionalization. Key analogs include:

Compound Substituent Position/Type Key Features
1,2,3,4-Tetrahydroquinoline (Parent) None Baseline structure; bp 249°C, mp 15–17°C . Used as a precursor for derivatives.
7-Carboxy-1,2,3,4-tetrahydroquinoline 7-COOH Higher polarity (mp 168–170°C); used in drug design for solubility enhancement .
3-Azidoquinoline-2,4-diones 3-N₃ Exhibits atypical azide reactivity, enabling efficient triazole formation via Cu-catalyzed cycloaddition .
N-Hydroxyethyl-1,2,3,4-tetrahydroquinoline N-CH₂CH₂OH Synthesized via green methods (ionic liquids); high yields and isomer purity .
3,4-Dihydroquinolines Partially unsaturated Natural product analogs; synthesis requires metal catalysts or multistep routes .

Reactivity and Stability

  • Azido groups: While 3-azidoquinoline-2,4-diones readily undergo Cu-catalyzed cycloaddition , the 7-azido analog’s reactivity remains less studied, possibly due to steric hindrance or instability noted in related systems .
  • Carboxylic acid derivatives : Exhibit predictable solubility and stability, making them preferred for medicinal chemistry .

Physicochemical Properties

  • Thermal stability : The parent compound’s lower melting point (15–17°C) contrasts with the 7-carboxy derivative’s higher mp (168–170°C) , reflecting increased crystallinity from polar groups.

Pharmaceutical Relevance

  • N-Hydroxyethyl derivatives : Explored for antimicrobial and anti-inflammatory activities .
  • 7-Carboxy analogs: Potential building blocks for kinase inhibitors or antimalarials .
  • 7-Azido-THQ : While azides are valuable for bioconjugation, its instability may limit direct therapeutic use, necessitating post-synthetic stabilization strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing azido groups into the 7-position of 1,2,3,4-tetrahydroquinoline (THQ)?

  • Methodological Answer : The introduction of azido groups at the 7-position can be achieved via nucleophilic substitution or palladium-catalyzed coupling. For example, cyclization reactions using allenyl aldehydes and arylboronic acids catalyzed by cationic palladium complexes (e.g., [Pd(allyl)]OTf) yield regioselective THQ derivatives . Alternatively, organomagnesium reagents can react with ketoamides to form substituted THQ scaffolds, which can be further functionalized with azides under Staudinger or click chemistry conditions .

Q. How can 7-azido-THQ derivatives be characterized to confirm regiochemistry and purity?

  • Methodological Answer : High-resolution 1H^1H-NMR and 13C^{13}C-NMR are critical for confirming regiochemistry. For instance, 1H^1H-NMR coupling patterns (e.g., cis/trans diastereomers in THQ rings) and NOE experiments resolve spatial arrangements. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and purity. Chromatographic methods (HPLC, TLC) with UV-active azido groups can monitor reaction progress .

Q. What are the stability considerations for 7-azido-THQ under varying experimental conditions?

  • Methodological Answer : Azido groups are sensitive to heat and light. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For hydrolysis studies, strong acids (e.g., H2_2SO4_4, H3_3PO4_4) at 140–180°C under controlled pressure (<55 psi) can degrade azides to amines or hydroxyl derivatives, requiring inert atmospheres (N2_2/Ar) for storage .

Advanced Research Questions

Q. How does the azido group at the 7-position influence the electronic and steric properties of THQ in coordination chemistry?

  • Methodological Answer : The electron-withdrawing azido group alters THQ’s Lewis basicity, impacting metal-ligand interactions. UV-VIS spectroscopy and potentiometric titration (e.g., with Cu2+^{2+} or Fe3+^{3+}) quantify complexation equilibria. X-ray crystallography of metal-azido-THQ complexes reveals coordination geometry and steric effects .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during azido-THQ synthesis?

  • Methodological Answer : Steric hindrance can be minimized using bulky protecting groups (e.g., tert-butyl carbamates) on the THQ nitrogen. Low-temperature (−78°C) reactions and slow addition of azide reagents (e.g., NaN3_3) reduce exothermic side reactions. Catalytic systems like Pd/C or Raney Ni under H2_2 atmosphere selectively reduce intermediates without affecting azides .

Q. How can computational methods predict the reactivity of 7-azido-THQ in photochemical applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic transitions and excited-state dynamics of azido-THQ. Time-resolved spectroscopy (e.g., femtosecond transient absorption) validates computational predictions, particularly for photoaffinity labeling or nitrene generation .

Q. What biological screening approaches are suitable for evaluating 7-azido-THQ derivatives as antimicrobial agents?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Structure-activity relationship (SAR) studies correlate azido substitution with bioactivity. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK293) .

Data Contradictions and Resolution

Q. Conflicting reports on the regioselectivity of azido substitution in THQ derivatives: How to resolve?

  • Resolution : Divergent regioselectivity often arises from reaction conditions. For example, palladium catalysis favors 7-substitution due to electronic directing effects, while radical initiators (e.g., AIBN) may yield 6-substituted products. Comparative studies using isotopic labeling (e.g., 15N^{15}N-azides) and kinetic isotope effects (KIE) clarify mechanistic pathways .

Q. Discrepancies in reported thermal stability of azido-THQ: What factors contribute?

  • Resolution : Purity of starting materials (e.g., residual solvents like DMF) and moisture content significantly impact stability. Controlled experiments under inert vs. ambient conditions, coupled with accelerated aging studies (40–60°C), isolate degradation pathways. DSC data should be normalized to sample purity (e.g., via HPLC) .

Methodological Best Practices

  • Synthesis : Use Schlenk lines for moisture-sensitive azide reactions.
  • Characterization : Always corroborate NMR with MS and elemental analysis.
  • Safety : Handle azides in fume hoods; monitor for exothermic decomposition.

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